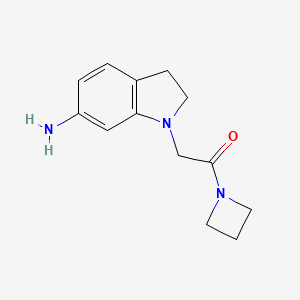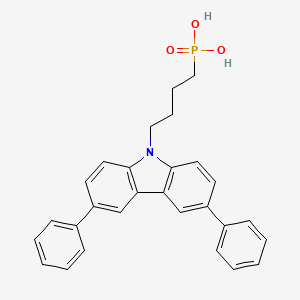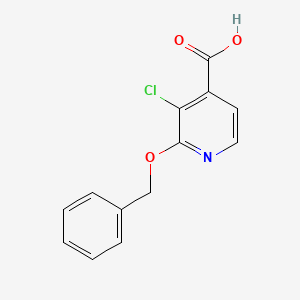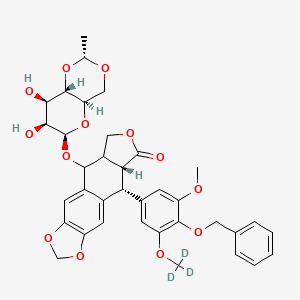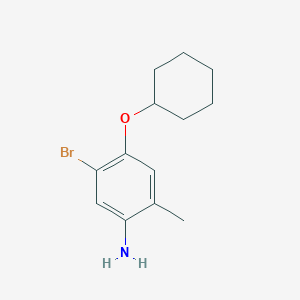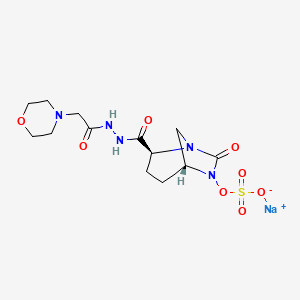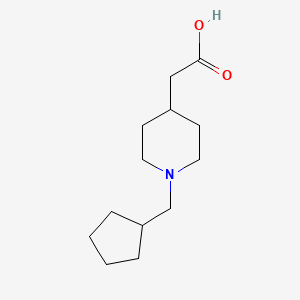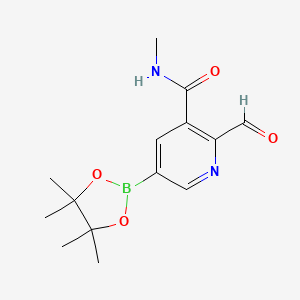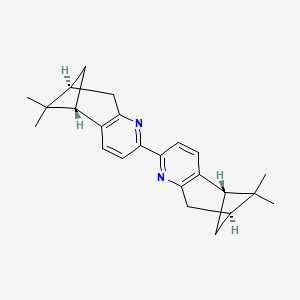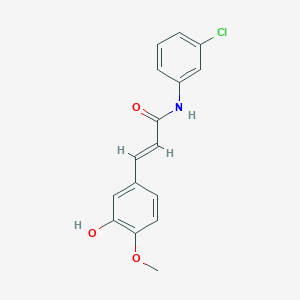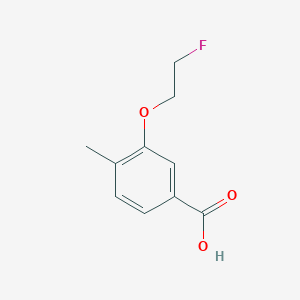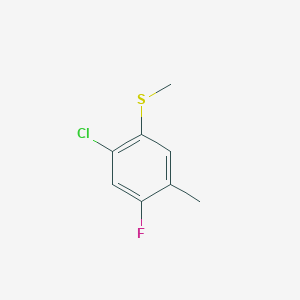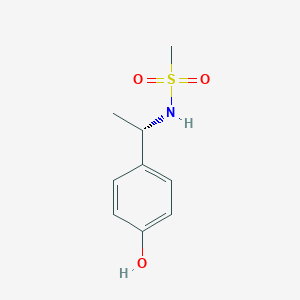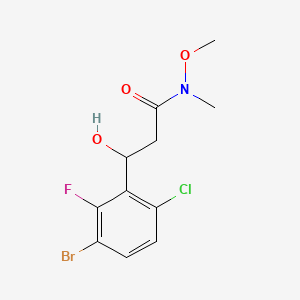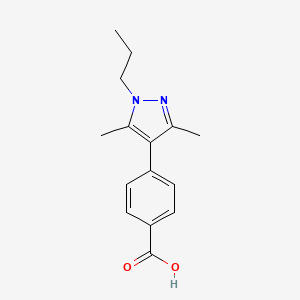
4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid is a chemical compound with the molecular formula C12H12N2O2 It is a derivative of benzoic acid, featuring a pyrazole ring substituted with dimethyl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid typically involves the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with a benzoic acid derivative. One common method includes:
Starting Materials: 3,5-dimethyl-1-propyl-1H-pyrazole and a benzoic acid derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions in an organic solvent like ethanol or dimethylformamide (DMF).
Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces nitro or halogenated derivatives.
Scientific Research Applications
4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Lacks the propyl group, which may affect its reactivity and biological activity.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)phenylacetic acid: Contains an acetic acid group instead of a benzoic acid group, leading to different chemical properties.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzenesulfonic acid: Features a sulfonic acid group, which significantly alters its solubility and reactivity.
Uniqueness
4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid is unique due to the presence of the propyl group on the pyrazole ring, which can influence its chemical reactivity and biological interactions
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1-propylpyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C15H18N2O2/c1-4-9-17-11(3)14(10(2)16-17)12-5-7-13(8-6-12)15(18)19/h5-8H,4,9H2,1-3H3,(H,18,19) |
InChI Key |
OOBOFXUDNFSMPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)C2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


